
magnesium;2,3-dihydro-1H-inden-2-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide is an organomagnesium compound with the molecular formula C₉H₉BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide can be synthesized through the reaction of 2,3-dihydro-1H-inden-2-ide with magnesium bromide. The reaction typically occurs in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
2,3-dihydro-1H-inden-2-ide+MgBr2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process is optimized to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether solvents.
Halides: Substitution reactions with alkyl or aryl halides.
Electrophiles: Coupling reactions with compounds like alkyl halides, aryl halides, and vinyl halides.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Substituted Indenes: Products of substitution reactions.
Coupled Products: Complex organic molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Involved in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of magnesium;2,3-dihydro-1H-inden-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;2,3-dihydro-1H-inden-2-ide;chloride
- Magnesium;2,3-dihydro-1H-inden-2-ide;iodide
- Magnesium;2,3-dihydro-1H-inden-2-ide;fluoride
Uniqueness
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide is unique due to its specific reactivity profile, which is influenced by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
Propiedades
Número CAS |
65273-29-2 |
|---|---|
Fórmula molecular |
C9H9BrMg |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
magnesium;2,3-dihydro-1H-inden-2-ide;bromide |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-2-5-9-7-3-6-8(9)4-1;;/h1-5H,6-7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WFBIAOYWEDQVAI-UHFFFAOYSA-M |
SMILES canónico |
C1[CH-]CC2=CC=CC=C21.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
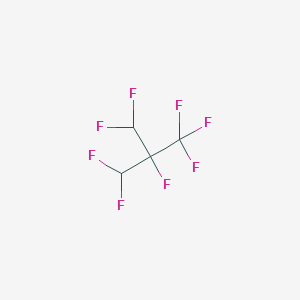
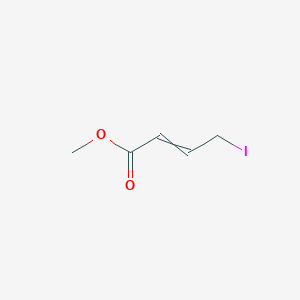
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
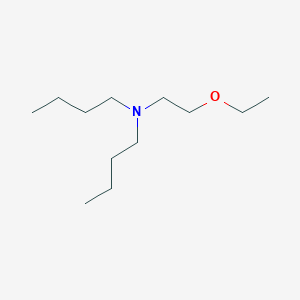

![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
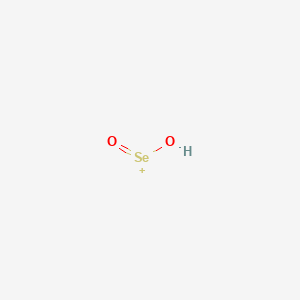
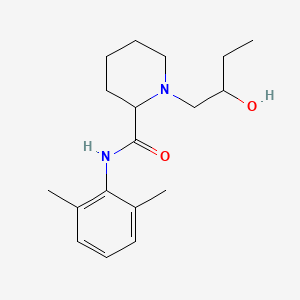


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
